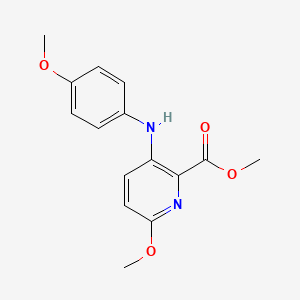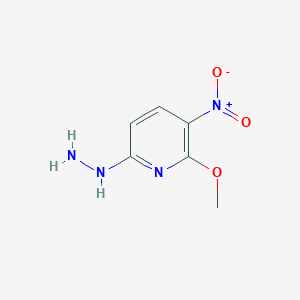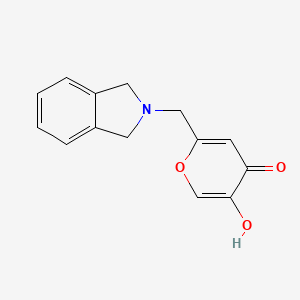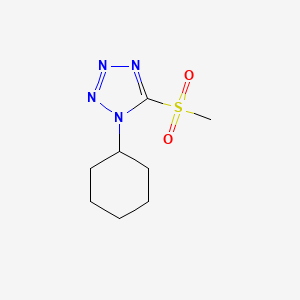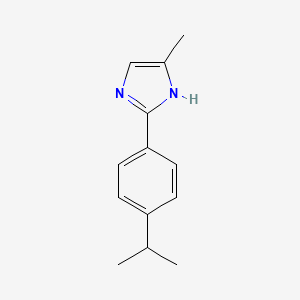![molecular formula C16H27N3O7 B13676942 (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate](/img/structure/B13676942.png)
(Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Boc-2,6-diazaspiro[34]octan-8-one O-methyl Oxime Succinate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate typically involves multiple steps. One common approach is the annulation strategy, which involves the formation of the spirocyclic core through cyclization reactions. The starting materials are usually readily available, and the reactions are carried out under conventional conditions with minimal chromatographic purifications .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biology, this compound can be used as a probe to study biological processes. Its ability to interact with specific biomolecules makes it valuable for investigating enzyme mechanisms, protein-ligand interactions, and cellular pathways.
Medicine
In medicine, (Z)-2-Boc-2,6-diazaspiro[3Its unique structure and reactivity profile make it a promising lead compound for the development of new therapeutics targeting various diseases .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart desirable characteristics such as stability, rigidity, and specific reactivity, making it useful in the design of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through various pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate include other spirocyclic compounds such as 2-azaspiro[3.4]octane and 2-tert-butoxycarbonyl-6-benzyl-8-(methylcarbamoyl)-2,6-diazaspiro[3.4]octane .
Uniqueness
What sets this compound apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement allows for distinct reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H27N3O7 |
|---|---|
Molecular Weight |
373.40 g/mol |
IUPAC Name |
butanedioic acid;tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H21N3O3.C4H6O4/c1-11(2,3)18-10(16)15-7-12(8-15)6-13-5-9(12)14-17-4;5-3(6)1-2-4(7)8/h13H,5-8H2,1-4H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
UFPFBPFKBQDHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2=NOC.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


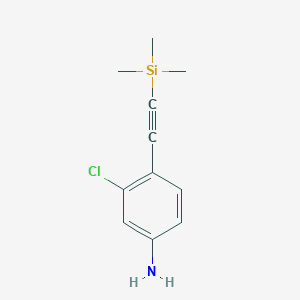
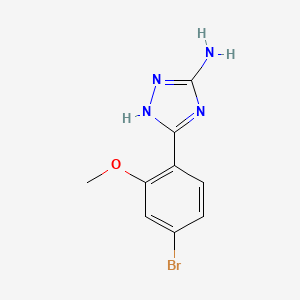
![5-Fluoroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13676868.png)
![6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676877.png)
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13676884.png)
![2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid](/img/structure/B13676885.png)

![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
